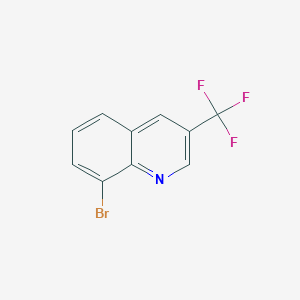

1-丁基-3-(4-氟苄基)-4-羟基-2(1H)-吡啶酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

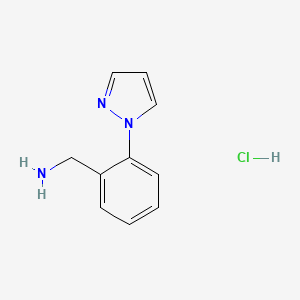

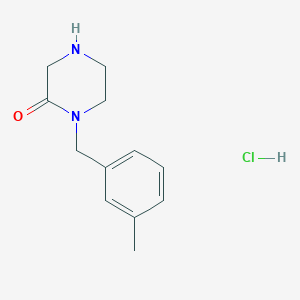

1-Butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, also known as 4-Fluorobenzyl 1-butyl-3-hydroxy-2-pyridinone (FBH-1), is a small molecule that has been studied extensively as a potential therapeutic agent for a variety of diseases. FBH-1 has been studied as an anti-inflammatory agent, an anti-cancer agent, and an anti-viral agent. FBH-1 has also been studied as a potential treatment for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. In addition, FBH-1 has been studied as a potential treatment for diabetes and obesity.

科学研究应用

Pharmaceutical Synthesis

1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone: serves as a precursor in the synthesis of biologically active molecules. Its structure is conducive to modifications that can lead to the creation of new pharmacophores. The presence of a hydroxyl group and a fluorobenzyl moiety offers multiple sites for chemical reactions, making it a versatile starting point for the development of drugs with potential antiviral, anti-inflammatory, and anticancer properties .

Multicomponent Reactions (MCRs)

This compound can participate in MCRs, which are efficient and sustainable synthetic strategies in medicinal chemistry. MCRs allow for the rapid assembly of complex molecules from simpler components, often with high yield and selectivity. The fluorobenzyl group in 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone can engage in various bond-forming reactions, contributing to the diversity of the resulting pharmacologically active compounds .

Organofluorine Chemistry

In organofluorine chemistry, the fluorine atom imparts unique properties to organic compounds, such as increased stability and lipophilicity, which are desirable in drug molecules. The fluorobenzyl group in this compound can enhance its binding affinity to biological targets, potentially leading to more effective medications .

Biological Activity Modulation

The structural features of 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone make it a candidate for modification into compounds that can modulate biological activity. Its indole-like structure is similar to that found in many natural products and pharmaceuticals, which means it could be transformed into molecules with antioxidant, antimicrobial, or protein kinase inhibitory activities .

属性

IUPAC Name |

1-butyl-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2/c1-2-3-9-18-10-8-15(19)14(16(18)20)11-12-4-6-13(17)7-5-12/h4-8,10,19H,2-3,9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGSZOAGSRWDLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1373562.png)

![8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1373564.png)

![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)

![[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)](/img/structure/B1373570.png)

![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)

![3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride](/img/structure/B1373579.png)